molecular formula C24H28N2O2 B2826413 11-(2-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 338748-54-2

11-(2-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B2826413
CAS No.: 338748-54-2
M. Wt: 376.5
InChI Key: MFXAWMGKEHRSBG-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzodiazepines . These are organic compounds containing a benzene ring fused to either isomers of diazepine (unsaturated seven-member heterocycle with two nitrogen atoms replacing two carbon atoms) .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, a novel approach via propylphosphonic anhydride (T3P®)-promoted synthesis of 1,5-benzodiazepines from o-phenylene-diamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and aromatic aldehydes has been reported . The reaction conditions were optimized and the scope of the reaction was extended to various aromatic aldehydes .

Scientific Research Applications

Synthesis and Chemical Reactions

Researchers have developed efficient synthetic pathways to derive various substituted 1H-dibenzo[b,e][1,4]diazepin-1-ones. A notable method involves dehydrative cyclization of certain acylaminoanilino compounds with polyphosphoric acid, leading to 11-substituted derivatives, including the compound of interest. These substances have been explored for their potential in creating pharmacologically active molecules (Matsuo et al., 1985; Cortés et al., 2007).

Pharmacological Applications

Several derivatives of 1H-dibenzo[b,e][1,4]diazepin-1-ones have been synthesized to explore their biological and pharmacological activities. Research indicates these derivatives may exhibit potential as anticonvulsants and for the treatment of schizophrenia within the central nervous system (CNS). This highlights the compound's role as a precursor in developing new therapeutic agents (Cortés et al., 2007).

Corrosion Inhibition

In a unique application outside of pharmacology, derivatives of the benzodiazepine framework, similar in structure to the compound , have been investigated as corrosion inhibitors for mild steel in acidic solutions. These studies show the compound's versatility and potential in industrial applications (Laabaissi et al., 2021).

Structural and Spectroscopic Analysis

The structural elucidation and spectroscopic analysis of dibenzo[b,e][1,4]diazepin-1-one derivatives form a critical area of research. These studies provide insight into the compound's chemical behavior and reactivity, facilitating the design of molecules with desired pharmacological properties (Gomaa, 2011).

Properties

IUPAC Name

6-(2-methoxyphenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-14-10-17-18(11-15(14)2)26-23(16-8-6-7-9-21(16)28-5)22-19(25-17)12-24(3,4)13-20(22)27/h6-11,23,25-26H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXAWMGKEHRSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=CC=C4OC)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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